7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine
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Overview
Description
7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine is a chemical compound with the molecular formula C16H14ClN3. It is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of a chloro group, a dimethyl group, and a phenyl group attached to a benzotriazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine typically involves the following steps:
Formation of the Benzotriazepine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: Introduction of methyl groups using methylating agents like methyl iodide.
Phenylation: Attachment of the phenyl group through reactions such as Suzuki coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzotriazepine derivatives.
Scientific Research Applications
7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: Binds to benzodiazepine receptors in the central nervous system.
Pathways Involved: Modulates the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Chlordiazepam: Another benzodiazepine with similar pharmacological properties.
Desoxychlordiazepoxide: A related compound with slight structural differences.
7-chloro-3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Shares a similar core structure but differs in functional groups.
Uniqueness
7-chloro-N,3-dimethyl-5-phenyl-1,3,4-benzotriazepin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
120698-07-9 |
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Molecular Formula |
C16H15ClN4 |
Molecular Weight |
298.77 g/mol |
IUPAC Name |
7-chloro-N,3-dimethyl-5-phenyl-1H-1,3,4-benzotriazepin-2-imine |
InChI |
InChI=1S/C16H15ClN4/c1-18-16-19-14-9-8-12(17)10-13(14)15(20-21(16)2)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |
InChI Key |
OJTDIBCKEJZOMW-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC2=C(C=C(C=C2)Cl)C(=NN1C)C3=CC=CC=C3 |
Origin of Product |
United States |
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